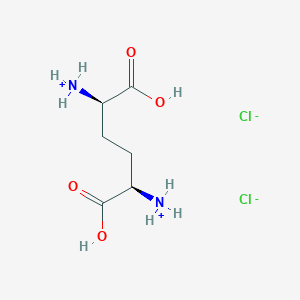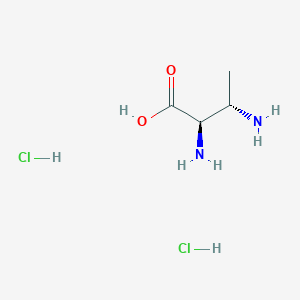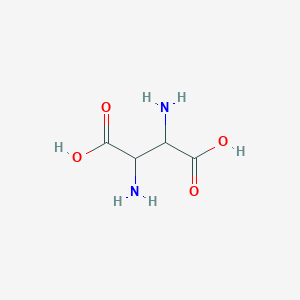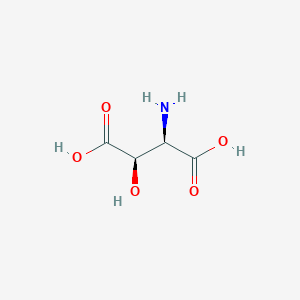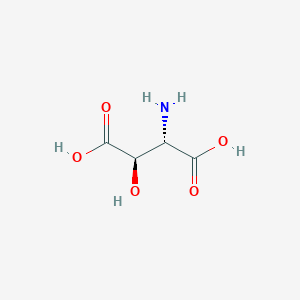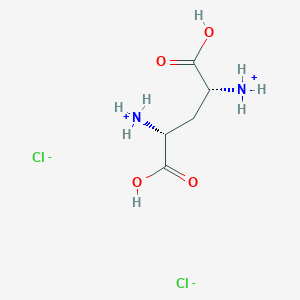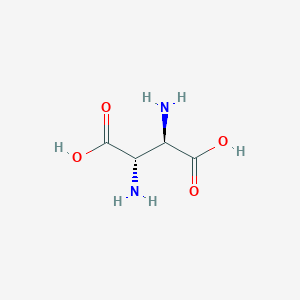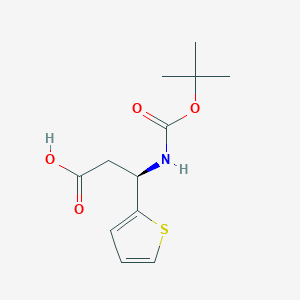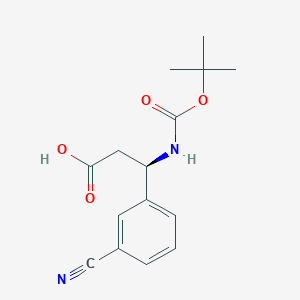
H-Lys(Boc)-OMe.HCl
Descripción general
Descripción
H-Lys(Boc)-OMe.HCl is a derivative of lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is often used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves a 1,3-cycloaddition process. An azomethine ylide is generated by reacting paraformaldehyde with a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid . The product of this reaction is then deprotected to yield this compound .Molecular Structure Analysis
The molecular formula of this compound is C12H25ClN2O4 . Its molecular weight is 296.79 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, in one study, a 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 296.79 g/mol . It has a white to off-white appearance .Aplicaciones Científicas De Investigación
Síntesis de péptidos
H-Lys(Boc)-OMe.HCl: se utiliza ampliamente en el campo de la síntesis de péptidos. Sirve como una forma protegida del aminoácido lisina, que es un bloque de construcción fundamental para la construcción de péptidos. El grupo Boc (terc-butoxicarbonil) protege al grupo amino, previniendo reacciones secundarias no deseadas durante el proceso de síntesis. Una vez que se ensambla la cadena peptídica, el grupo Boc se puede eliminar en condiciones ácidas, revelando el residuo de lisina funcional .
Desarrollo de fármacos
En el desarrollo de fármacos, This compound se utiliza para crear fármacos basados en péptidos. Estos compuestos pueden imitar o inhibir procesos biológicos al interactuar con enzimas y receptores. La especificidad de los fármacos peptídicos a menudo da como resultado menos efectos secundarios en comparación con los fármacos de moléculas pequeñas. El derivado de lisina protegido es un componente clave en el desarrollo de péptidos terapéuticos que pueden tratar una variedad de enfermedades .
Investigación proteómica
La proteómica, el estudio a gran escala de las proteínas, a menudo utiliza This compound para el etiquetado y la detección de proteínas. El compuesto se puede incorporar en las proteínas durante la síntesis, lo que permite a los investigadores rastrear y cuantificar la presencia de proteínas en muestras biológicas complejas. Esta aplicación es crucial para comprender la función y la interacción de las proteínas dentro de las células .
Ciencia de los materiales
En la ciencia de los materiales, This compound contribuye a la creación de materiales bioactivos. Estos materiales tienen aplicaciones en ingeniería de tejidos y medicina regenerativa. La capacidad del compuesto para formar péptidos que pueden interactuar con los tejidos biológicos lo hace valioso para diseñar andamios que promueven la adhesión y el crecimiento celular .
Técnicas de bioconjugación
La bioconjugación implica unir biomoléculas a otras moléculas o superficies. This compound se utiliza en la bioconjugación para unir péptidos a fármacos, tintes fluorescentes o nanopartículas. Esta técnica es esencial para desarrollar sistemas de administración de fármacos dirigidos y herramientas de diagnóstico .
Expansión del código genético
El compuesto se ha utilizado en sistemas de expansión del código genético para controlar estrechamente la expresión génica. Por ejemplo, un derivado de lisina como This compound se puede utilizar para controlar de manera eficiente la expresión de genes reporteros en líneas celulares, lo que es un método significativo para estudiar la función y la regulación de los genes .
Mecanismo De Acción
Target of Action
H-Lys(Boc)-OMe.HCl, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the essential amino acid lysine . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It is incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during peptide synthesis. This prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides . The exact downstream effects depend on the specific peptides that are being synthesized.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. The compound itself becomes a part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the efficiency of peptide synthesis. Additionally, the presence of other reactants and catalysts in the solution can also influence the reaction . The compound is typically stored at a temperature between 2-8°C .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585044 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2389-48-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




